molecular formula C9H8N2O2 B3393994 5-(1,3-Dioxolan-2-yl)picolinonitrile CAS No. 671776-91-3

5-(1,3-Dioxolan-2-yl)picolinonitrile

Cat. No. B3393994
Key on ui cas rn: 671776-91-3
M. Wt: 176.17 g/mol
InChI Key: SGUMGUMHXGRKPX-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

2-Cyano-5-(1,3-dioxolan-2-yl)pyridine (478 mg, 2.71 mmol) was dissolved in tetrahydrofuran (5.0 mL). To this, 1N hydrochloric acid (5.0 mL) was added under a nitrogen atmosphere at room temperature and the mixture was stirred at the same temperature for 16 hours and successively at 50° C. for 13 hours. Then, the reaction mixture was neutralized with a saturated aqueous sodium bicarbonate solution, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and thereby 6-cyano-3-pyridinecarboxaldehyde (364 mg, yield: 100%) was obtained.
Quantity
478 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]2OCC[O:10]2)=[CH:5][N:4]=1)#[N:2].Cl>O1CCCC1>[C:1]([C:3]1[N:4]=[CH:5][C:6]([CH:9]=[O:10])=[CH:7][CH:8]=1)#[N:2]

Inputs

Step One
Name
Quantity
478 mg
Type
reactant
Smiles
C(#N)C1=NC=C(C=C1)C1OCCO1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 16 hours and successively at 50° C. for 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Then, the reaction mixture was neutralized with a saturated aqueous sodium bicarbonate solution, and extraction with ethyl acetate
WASH
Type
WASH
Details
by washing with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 364 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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